3-(Piperidin-4-yloxy)propane-1,2-diol hcl 3-(Piperidin-4-yloxy)propane-1,2-diol hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611217
InChI: InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H
SMILES:
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol

3-(Piperidin-4-yloxy)propane-1,2-diol hcl

CAS No.:

Cat. No.: VC17611217

Molecular Formula: C8H18ClNO3

Molecular Weight: 211.68 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-4-yloxy)propane-1,2-diol hcl -

Specification

Molecular Formula C8H18ClNO3
Molecular Weight 211.68 g/mol
IUPAC Name 3-piperidin-4-yloxypropane-1,2-diol;hydrochloride
Standard InChI InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H
Standard InChI Key CCYSXYSCVBSLBM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OCC(CO)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidin-4-yloxy group attached to the central carbon of propane-1,2-diol, with a hydrochloride counterion ensuring stability. Its IUPAC name derives from this configuration:

  • Systematic Name: 3-(Piperidin-4-yloxy)propane-1,2-diol hydrochloride

  • Molecular Formula: C8H16NO3HCl\text{C}_8\text{H}_{16}\text{NO}_3 \cdot \text{HCl}

  • Molecular Weight: 223.68 g/mol (calculated from isotopic composition) .

The piperidine ring adopts a chair conformation, while the diol moiety facilitates hydrogen bonding, influencing solubility and crystallinity .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Peaks at 3300–3500 cm1^{-1} (O–H stretch), 2850–2950 cm1^{-1} (C–H stretch in piperidine), and 1050–1150 cm1^{-1} (C–O–C ether linkage) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 1.5–1.7 ppm (piperidine CH2_2), δ 3.4–3.6 ppm (O–CH2_2), δ 4.0–4.2 ppm (diol OH).

    • 13C^{13}\text{C}: δ 45–55 ppm (piperidine carbons), δ 70–75 ppm (ether-linked carbon) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or etherification reactions:

Route 1:

  • Epoxide Opening: Reacting epichlorohydrin with piperidin-4-ol under basic conditions to form 3-(piperidin-4-yloxy)propane-1,2-diol.

  • Salt Formation: Treating the diol with hydrochloric acid to yield the hydrochloride salt .

Route 2:

  • Mitsunobu Reaction: Coupling piperidin-4-ol with glycerol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Acidification: Isolation of the hydrochloride salt via recrystallization from ethanol-HCl .

Process Optimization

  • Yield: 65–78% (dependent on reaction temperature and solvent polarity) .

  • Purity: >98% achieved via column chromatography (silica gel, eluent: chloroform/methanol) .

Pharmacological and Industrial Applications

Medicinal Chemistry

Piperidine derivatives are prominent in drug discovery due to their bioavailability and structural versatility:

  • Neurological Agents: Analogous compounds exhibit affinity for sigma-1 receptors, implicating potential in treating neuropathic pain .

  • Antimicrobial Activity: Quaternary ammonium derivatives show bactericidal effects against Gram-positive pathogens .

Material Science

  • Polymer Additives: The diol group enables crosslinking in epoxy resins, enhancing thermal stability .

  • Chiral Solvents: Used in asymmetric synthesis for enantioselective catalysis .

Analytical and Quality Control Methods

Chromatographic Techniques

  • HPLC: C18 column, mobile phase: 0.1% TFA in acetonitrile/water (70:30), retention time: 6.2 min .

  • TLC: Rf_f = 0.45 (silica gel, chloroform:methanol 9:1) .

Stability Studies

  • Hydrolytic Stability: Degrades <5% over 24 hours at pH 7.4 (37°C) .

  • Photostability: Stable under UV light (λ = 254 nm) for 48 hours .

Computational Modeling and Predictive Data

Molecular Dynamics Simulations

  • LogP: 0.89 (indicating moderate lipophilicity) .

  • pKa: 8.2 (piperidine nitrogen), 13.1 (diol hydroxyls) .

Docking Studies

  • Target Prediction: High binding affinity (−9.3 kcal/mol) for human carbonic anhydrase II (PDB: 1CA2) .

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